5-Bromo-4-chloro-2-nitroanisole
CAS No.: 1360616-77-8
Cat. No.: VC0090016
Molecular Formula: C7H5BrClNO3
Molecular Weight: 266.475
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1360616-77-8 |
---|---|
Molecular Formula | C7H5BrClNO3 |
Molecular Weight | 266.475 |
IUPAC Name | 1-bromo-2-chloro-5-methoxy-4-nitrobenzene |
Standard InChI | InChI=1S/C7H5BrClNO3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,1H3 |
Standard InChI Key | KVUZPSBQIMNNOA-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br |
Introduction
Chemical Structure and Properties
5-Bromo-4-chloro-2-nitroanisole (CAS No.: 1360616-77-8) is an organic compound classified as a substituted anisole derivative. Its molecular structure consists of a benzene ring with four substituents: a methoxy group (-OCH3), a nitro group (-NO2), a bromine atom (-Br), and a chlorine atom (-Cl). These groups are positioned at specific carbons on the benzene ring, creating a molecule with distinct chemical properties.
The fundamental physical and chemical properties of 5-Bromo-4-chloro-2-nitroanisole are summarized in Table 1.
Table 1: Physical and Chemical Properties of 5-Bromo-4-chloro-2-nitroanisole
Property | Value |
---|---|
CAS Number | 1360616-77-8 |
Molecular Formula | C7H5BrClNO3 |
Molecular Weight | 266.475 g/mol |
Appearance | Crystalline solid |
Functional Groups | Methoxy (-OCH3), Nitro (-NO2), Bromo (-Br), Chloro (-Cl) |
Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform) |
Melting Point | Data not available in search results |
Boiling Point | Data not available in search results |
The presence of both electron-withdrawing groups (nitro, bromo, and chloro) and an electron-donating group (methoxy) creates a molecule with an interesting electronic distribution. The electron-withdrawing groups decrease electron density in the aromatic ring, while the methoxy group increases it, leading to a compound with unique reactivity patterns.
Synthesis and Preparation Methods
The synthesis of 5-Bromo-4-chloro-2-nitroanisole typically involves multiple reaction steps, beginning with suitable aromatic precursors. The most common approaches utilize electrophilic aromatic substitution reactions to introduce the various functional groups onto the benzene ring in a controlled and regioselective manner.
Common Synthetic Routes
One established method for synthesizing 5-Bromo-4-chloro-2-nitroanisole involves the following sequence of reactions:
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Bromination: The introduction of bromine to the aromatic ring is typically achieved using molecular bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst. This reaction follows the mechanism of electrophilic aromatic substitution, where the iron(III) bromide activates the bromine molecule to form a strong electrophile.
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Chlorination: Chlorine is incorporated using chlorine gas (Cl2) with iron(III) chloride (FeCl3) as a catalyst. Similar to bromination, this step proceeds via electrophilic aromatic substitution.
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Nitration: The nitro group is introduced using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The reaction temperature is typically controlled to ensure regioselectivity of the nitration.
The sequence of these reactions is critical for achieving the desired regiochemistry in the final product. Different reaction sequences may result in isomeric products with varying substitution patterns.
Chemical Reactions and Transformations
5-Bromo-4-chloro-2-nitroanisole participates in various chemical reactions due to its reactive functional groups. The presence of halogen atoms (bromine and chlorine) and the nitro group makes this compound particularly versatile in synthetic organic chemistry.
Nucleophilic Aromatic Substitution
The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic aromatic substitution reactions, particularly at positions ortho and para to it. The halogen substituents (bromine and chlorine) can be replaced by various nucleophiles under appropriate conditions. These reactions are valuable for creating new derivatives with modified properties.
Reduction Reactions
The nitro group in 5-Bromo-4-chloro-2-nitroanisole can undergo reduction to form an amino group, resulting in 5-bromo-4-chloro-2-aminoanisole. This transformation is typically achieved using reducing agents such as iron or zinc in acidic conditions, or through catalytic hydrogenation using hydrogen gas and a suitable catalyst (e.g., palladium on carbon).
Coupling Reactions
The bromide and chloride functionalities make 5-Bromo-4-chloro-2-nitroanisole an excellent substrate for various metal-catalyzed coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, allowing for the synthesis of more complex molecules.
Biological Activities
Research has revealed that 5-Bromo-4-chloro-2-nitroanisole possesses several significant biological activities, making it a compound of interest in pharmaceutical research and development.
Antimicrobial Activity
Studies have demonstrated that 5-Bromo-4-chloro-2-nitroanisole exhibits considerable antibacterial properties against various microbial strains. The compound's ability to inhibit bacterial growth is attributed to its unique structural features, particularly the combination of halogen atoms and the nitro group.
Applications in Research and Industry
5-Bromo-4-chloro-2-nitroanisole has found applications in various fields due to its unique chemical structure and reactivity.
Medicinal Chemistry and Agrochemicals
In medicinal chemistry, 5-Bromo-4-chloro-2-nitroanisole serves as an important pharmacophore and intermediate in the synthesis of drug candidates. Its derivatives have shown promising biological activities, including antimicrobial and anticancer effects, making it valuable in pharmaceutical research.
Additionally, the compound is utilized in the development of agrochemicals, particularly as an intermediate in the synthesis of herbicides and fungicides. The presence of halogen atoms often enhances the biological activity and stability of these products.
Structure-Activity Relationships
Understanding the relationship between the structure of 5-Bromo-4-chloro-2-nitroanisole and its biological activities is crucial for rational drug design and the development of more effective compounds. The positioning of the substituents on the benzene ring significantly influences the compound's reactivity and interaction with biological targets.
The nitro group typically enhances antimicrobial activity due to its strong electron-withdrawing nature, which can disrupt microbial cellular processes. Similarly, halogen substituents often improve the lipophilicity of compounds, facilitating their penetration through cell membranes.
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